molecular formula C4H7N3S2 B13152709 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole CAS No. 7411-22-5

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B13152709
CAS No.: 7411-22-5
M. Wt: 161.3 g/mol
InChI Key: DCXAZZQEURPCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.

    Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

    Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.

    3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.

    4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.

Uniqueness

3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Biological Activity

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which is noted for its diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

The 1,2,4-triazole ring system is recognized for its multifaceted biological properties. Compounds containing this moiety have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The specific compound this compound has garnered attention for its potential therapeutic applications due to its structural characteristics that enhance biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity. For instance:

  • Reagents : Methylsulfanyl groups are introduced via nucleophilic substitution reactions.
  • Conditions : Reactions are often conducted in solvents such as ethanol or DMF at elevated temperatures to facilitate the formation of the triazole ring.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. In a comparative study:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses notable activity against both bacterial and fungal strains .

Anti-inflammatory Effects

In vitro studies assessing the anti-inflammatory potential of this compound demonstrated its ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Key findings include:

  • Cytokine Inhibition : The compound significantly reduced levels of TNF-α and IL-6 at concentrations ranging from 25 to 100 µg/mL.
  • Cell Viability : Toxicity assays revealed over 90% cell viability at the highest tested concentrations .

Anticancer Activity

The potential anticancer effects of this compound have been explored through various assays:

  • Cell Proliferation Inhibition : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the promising biological activities of triazole derivatives similar to this compound:

  • Thymidine Phosphorylase Inhibition : A series of triazole compounds were synthesized and evaluated for their ability to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth. Notably, compounds with similar structural features displayed significant inhibition rates .
  • Cytotoxicity in Cancer Models : Research indicated that certain triazole derivatives induced apoptosis in cancer cells through pathways involving PARP-1 inhibition .

Properties

CAS No.

7411-22-5

Molecular Formula

C4H7N3S2

Molecular Weight

161.3 g/mol

IUPAC Name

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7)

InChI Key

DCXAZZQEURPCCG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.